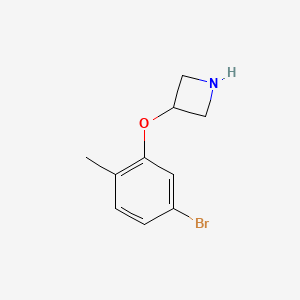

3-(5-Bromo-2-methylphenoxy)azetidine

Übersicht

Beschreibung

3-(5-Bromo-2-methylphenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-methylphenoxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(5-Bromo-2-methylphenoxy)azetidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted azetidines, azides, and cyanides, depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-2-methylphenoxy)azetidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-methylphenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the azetidine ring contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Piperidines: Six-membered nitrogen-containing heterocycles that are more stable and less reactive than azetidines.

Uniqueness: 3-(5-Bromo-2-methylphenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenoxy group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

3-(5-Bromo-2-methylphenoxy)azetidine is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its unique structure, featuring a bromo-substituted aromatic ring, positions it as a significant subject in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C10H12BrNO

- Molecular Weight : 228.11 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can function as both a nucleophile and electrophile, allowing it to form covalent bonds with target molecules. This reactivity is crucial for its mechanism of action in biological systems:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways.

- Gene Expression Alteration : It has the potential to affect the expression of genes associated with its biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The azetidine moiety is often linked to enhanced antibacterial efficacy due to its ability to interact with bacterial enzymes and membranes .

- Anti-inflammatory Properties : There is evidence suggesting that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .

- Potential Anticancer Activity : Preliminary studies indicate that azetidine derivatives may exhibit cytotoxicity against various cancer cell lines, making them candidates for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Bromo-2-methylphenoxy)azetidine | C10H12BrNO | Different bromine position affecting reactivity |

| 3-(5-Chloro-2-methylphenoxy)azetidine | C10H12ClNO | Chlorine substitution may alter biological activity |

| 3-(5-Iodo-2-methylphenoxy)azetidine | C10H12INO | Iodine substitution could enhance lipophilicity |

Each compound exhibits distinct properties and reactivities due to variations in substituents on the aromatic ring or the azetidine structure itself, which influences their potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of azetidine derivatives, including this compound:

- Antibacterial Efficacy Study : A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of azetidinylquinolones, finding that modifications at specific positions significantly impacted potency against bacterial strains . This suggests that similar modifications in this compound could yield valuable insights into its efficacy.

- In Vivo Efficacy Assessment : Research conducted on related azetidine compounds demonstrated promising results in mouse infection models, indicating potential therapeutic applications in treating bacterial infections .

- Pharmacokinetic Properties Investigation : Comparative studies on pharmacokinetic profiles revealed that structural variations could enhance the bioavailability and therapeutic index of azetidine derivatives . This underscores the importance of further characterizing this compound’s pharmacokinetics.

Eigenschaften

IUPAC Name |

3-(5-bromo-2-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-2-3-8(11)4-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJBQPPVXMMEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.